molecular formula C11H23NO B13216231 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

Cat. No.: B13216231
M. Wt: 185.31 g/mol
InChI Key: IWCHUZPVSZIRLZ-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL is an organic compound with a unique structure that combines a cyclohexane ring with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a suitable amine is reacted with a ketone or aldehyde in the presence of a reducing agent.

    Addition of the Hydroxyl Group: The hydroxyl group can be added through hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halides, ethers.

Scientific Research Applications

1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL
  • 1-(1-Aminobutan-2-YL)-2-methylcyclobutan-1-OL

Comparison: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the cyclohexane ring and the positioning of the amino and hydroxyl groups.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-5-9(2)7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

IWCHUZPVSZIRLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCC(C1)C)O

Origin of Product

United States

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